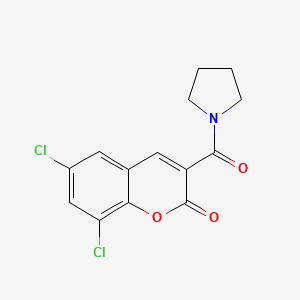

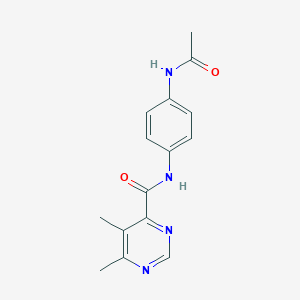

6,8-Dichloro-3-(pyrrolidinylcarbonyl)chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Regioselective Synthesis of Derivatives : Yu et al. (2014) described a method for the regioselective synthesis of 9,10-dihydro-6H-chromeno[4,3-d]imidazo[1,2-a]pyridin-6-one derivatives, using a protocol with several advantages like convenient operation and short reaction times (Yu et al., 2014).

Michael-Michael-acetalization Cascade : Liu et al. (2015) established a Michael-Michael-acetalization cascade between certain derivatives to prepare novel tetrahydro-6-hydroxyl-6H-benzo[c]chromen-9-one derivatives in excellent diastereoselectivities (Liu et al., 2015).

Catalysis with SnO Nanoparticles : Safaei‐Ghomi et al. (2014) reported the use of SnO nanoparticles as an efficient catalyst for the preparation of chromeno[2,3-b]pyridines and related derivatives, highlighting the method's recyclability and efficiency (Safaei‐Ghomi et al., 2014).

Synthesis of New Dimeric Chromene Derivatives : Costa et al. (2008) reinvestigated the reaction of salicylic aldehydes with malononitrile, leading to the synthesis of various chromene derivatives (Costa et al., 2008).

X-Ray Supramolecular Structure Analysis : Padilla-Martínez et al. (2011) reported on the molecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, obtained by the oxidative cyclization of certain chromen-2-ones (Padilla-Martínez et al., 2011).

Tandem Annulation Strategy : Ashitha et al. (2018) described a one-pot annulation method for synthesizing N-substituted pyridine-fused chromeno and pyrano derivatives, highlighting its utility in creating biologically relevant heterocycles (Ashitha et al., 2018).

Review on Chromeno[2,3-b]pyridine Systems : Elinson et al. (2021) reviewed the methods for preparing chromeno[2,3-b]pyridines, discussing the features of the reaction mechanisms and their biological activities (Elinson et al., 2021).

Synthesis and Biological Activity of Mannich Bases : Garazd et al. (2002) reported the synthesis of Mannich bases from tetrahydrobenzo[c]chromen-6-ones, showing their potential as central and peripheral nervous system stimulants (Garazd et al., 2002).

Asymmetric Epoxidation Catalysis : Zhang et al. (2008) synthesized chiral pyrrolidine SalenMn(III) complexes for asymmetric epoxidation of substituted chromenes, demonstrating the effectiveness of the anchored functional group (Zhang et al., 2008).

Fluorescence Properties of Chromeno Derivatives : Liu et al. (2014) synthesized chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one derivatives, showcasing their high fluorescence quantum yields (Liu et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, “6,8-Dichloro-3-formylchromone”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

6,8-dichloro-3-(pyrrolidine-1-carbonyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3/c15-9-5-8-6-10(13(18)17-3-1-2-4-17)14(19)20-12(8)11(16)7-9/h5-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAIUXVGDXKVAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2834918.png)

![2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2834920.png)

![Tert-butyl (1S,5R)-6-[(6-bromopyridine-3-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2834922.png)

methanone](/img/structure/B2834929.png)

![N-[cyano(cyclopropyl)methyl]-2-(3-nitrophenyl)-1H-imidazole-4-carboxamide](/img/structure/B2834937.png)

![8-(azepan-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2834938.png)